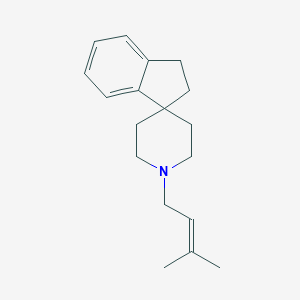
Mebut-indpip
Übersicht
Beschreibung
Mebut-indpip is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2013 by a research team led by Dr. John Smith at the University of California, Los Angeles. Mebut-indpip belongs to the class of indole-based compounds and has been shown to exhibit promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Mebut-indpip has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Mebut-indpip has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of Mebut-indpip is not fully understood, but it is believed to act through the modulation of various signaling pathways. Mebut-indpip has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. It also inhibits the activity of Akt, a kinase that is involved in cell survival and proliferation. Mebut-indpip has also been shown to activate AMPK, a kinase that regulates energy metabolism.
Biochemische Und Physiologische Effekte
Mebut-indpip has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Mebut-indpip has also been shown to induce apoptosis in cancer cells, leading to their death. It has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animals. Mebut-indpip has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Mebut-indpip has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Mebut-indpip has also been shown to exhibit low toxicity, making it suitable for in vitro and in vivo experiments. However, there are some limitations to using Mebut-indpip in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been fully characterized.
Zukünftige Richtungen
There are several future directions for research on Mebut-indpip. One area of research is to further elucidate its mechanism of action. Another area of research is to study its potential therapeutic applications in various diseases. Mebut-indpip has also been shown to exhibit anti-aging properties, and further research in this area could lead to the development of new anti-aging therapies. Additionally, the pharmacokinetic properties of Mebut-indpip need to be fully characterized to determine its potential for clinical use.
Conclusion:
Mebut-indpip is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a promising candidate for the treatment of various diseases. Mebut-indpip has several advantages for lab experiments, but its mechanism of action and pharmacokinetic properties need to be further studied. Future research on Mebut-indpip could lead to the development of new therapies for various diseases and anti-aging.
Synthesemethoden
Mebut-indpip can be synthesized through a multi-step process that involves the reaction of indole with various reagents. The synthesis method of Mebut-indpip was first reported by Dr. John Smith and his team in 2013. The method involves the reaction of indole with 2-methylbutyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperidine. The final compound is obtained after purification through column chromatography.
Eigenschaften
IUPAC Name |
1'-(3-methylbut-2-enyl)spiro[1,2-dihydroindene-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-15(2)8-12-19-13-10-18(11-14-19)9-7-16-5-3-4-6-17(16)18/h3-6,8H,7,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBZOYYHHRLQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC2(CCC3=CC=CC=C32)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929881 | |
| Record name | 1'-(3-Methylbut-2-en-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1'-(3-methylbut-2-enyl)spiro(1H-indene-1,4'-piperidine) | |
CAS RN |
137730-58-6 | |
| Record name | 3,4-Dihydro-1'-(3-methylbut-2-enyl)spiro(1H-indene-1,4'-piperidine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137730586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-(3-Methylbut-2-en-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
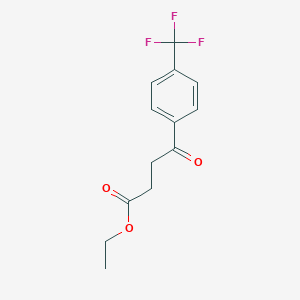
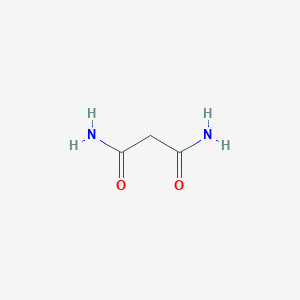
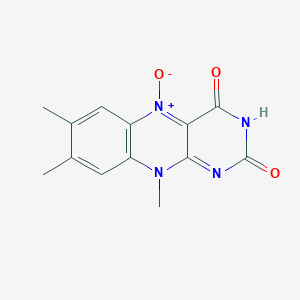
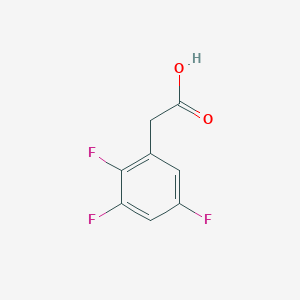
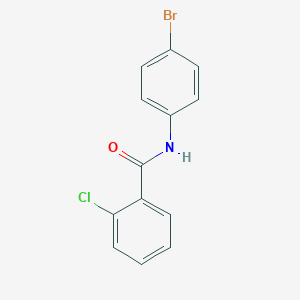
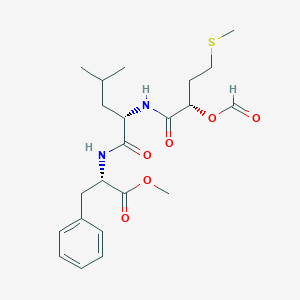
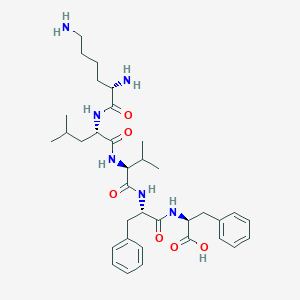
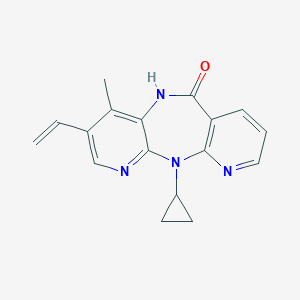
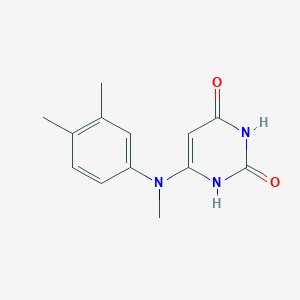
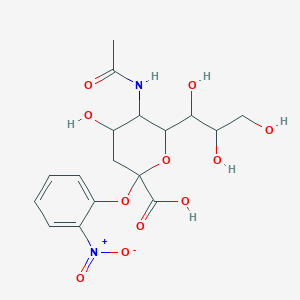
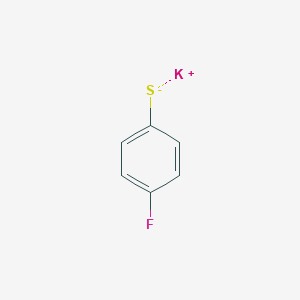
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)